6-Methoxy-4-methylpyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-2)8-4-6(5)9/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYLQVYORMNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672272 | |
| Record name | 6-Methoxy-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086389-80-1 | |
| Record name | 6-Methoxy-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Diverse Synthetic Strategies for 6-Methoxy-4-methylpyridin-3-ol
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyridine (B92270) ring from acyclic precursors or the modification of pre-existing pyridine structures.
Precursor-Based Synthesis Approaches
The de novo synthesis of the pyridine ring offers a versatile method for introducing the desired substituents at specific positions. One plausible approach involves the condensation of smaller, functionalized molecules to build the heterocyclic core. For instance, a multicomponent reaction could bring together fragments that already contain the methyl and methoxy (B1213986) groups, or precursors that can be readily converted to these functionalities. nih.govrsc.org
Another strategy involves the cyclization of a suitably substituted open-chain precursor. This could be achieved through reactions like the Bohlmann-Rahtz pyridine synthesis, which, although classical, can be adapted for specific substitution patterns. nih.gov The key is the strategic placement of functional groups on the acyclic starting materials to ensure the correct final arrangement of the methoxy, methyl, and hydroxyl groups on the pyridine ring.
A more contemporary approach could involve a catalytic intermolecular aza-Wittig/Diels-Alder sequence, which has been shown to be effective for the synthesis of polysubstituted pyridines. nih.gov This method allows for the convergent assembly of complex pyridine structures from readily available starting materials.
| Synthetic Approach | Key Features | Potential Precursors |
| Multicomponent Synthesis | Convergent assembly of the pyridine ring from three or more simple molecules. | β-ketoesters, enamines, and ammonia (B1221849) sources. nih.govrsc.org |
| Cyclization of Acyclic Precursors | Formation of the pyridine ring from a single, appropriately functionalized open-chain molecule. | Substituted dicarbonyl compounds and amines. |
| Catalytic Aza-Wittig/Diels-Alder Sequence | A modern approach for constructing highly substituted pyridines. | α,β-unsaturated acids, aldehydes, and enamines. nih.gov |
Multi-Step Synthesis via Protected Intermediates
Functional group interconversion on a pre-existing pyridine ring is a common and powerful strategy. This often necessitates the use of protecting groups to mask reactive sites and ensure regioselectivity.
A potential route to this compound could start from a commercially available or readily synthesized substituted pyridine. For example, a methoxypyridine derivative could be subjected to reactions to introduce the methyl and hydroxyl groups. The synthesis of 3-hydroxypyridines can be achieved through photochemical valence isomerization of pyridine N-oxides, followed by rearrangement. nih.gov This method offers a direct route to the desired hydroxyl group at the C-3 position.
Alternatively, a demethylation strategy could be employed. If a dimethoxy-substituted pyridine precursor is synthesized, selective demethylation at the 3-position would yield the target pyridinol. Reagents like L-Selectride have been shown to be effective for the chemoselective demethylation of methoxypyridines. chemicalbook.com
The synthesis of 2,5-bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine, an isomer of pyridoxine (B80251), demonstrates a multi-step sequence involving nitration, chlorination, reduction, and diazotization to introduce and modify substituents on the pyridine ring, highlighting the feasibility of such functional group manipulations. acs.org
| Synthetic Strategy | Key Transformation | Reagents/Conditions |
| From Pyridine N-Oxides | Photochemical valence isomerization and rearrangement. | UV light (254 nm), Acetic Acid. nih.gov |
| Selective Demethylation | Removal of a methyl group from a dimethoxy precursor. | L-Selectride in THF. chemicalbook.com |
| Functional Group Interconversion | Stepwise introduction and modification of substituents on a pyridine core. | Nitrating agents, chlorinating agents, reducing agents, diazotizing agents. acs.org |
Chemical Reactivity and Functional Group Transformations
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the electron-rich pyridine ring, the activating hydroxyl group, and the methoxy and methyl substituents.
Oxidation Reactions of the Pyridinol Moiety
The pyridinol moiety is susceptible to oxidation. The ease of oxidation can be influenced by the pH of the medium. ias.ac.in In general, hydroxypyridines can be oxidized by one-electron oxidants. ias.ac.in The presence of the electron-donating methoxy and methyl groups would likely enhance the electron density of the ring, potentially making it more susceptible to oxidation compared to unsubstituted pyridinol.
Harsh oxidation conditions, for instance with potassium permanganate, could lead to the cleavage of the pyridine ring. firsthope.co.in Milder oxidation might lead to the formation of quinone-like structures. The formation of a quinone methide from a 6-methoxypyridin-3-ol core has been hypothesized as a key step in the reactivation of aged acetylcholinesterase, indicating the potential for this type of reactivity. nih.gov
| Reaction Type | Reagents | Potential Products |
| One-Electron Oxidation | Pulse radiolysis generated radicals (e.g., N₃, Br₂⁻). ias.ac.in | Pyridinoxy radicals. |
| Ring Cleavage | Strong oxidizing agents (e.g., KMnO₄). firsthope.co.in | Acyclic degradation products. |
| Quinone Methide Formation | Biological or chemical oxidation. nih.gov | Reactive quinone methide intermediate. |
Reduction Pathways of the Pyridine Ring System
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. Catalytic hydrogenation using catalysts such as rhodium oxide has been shown to be effective for the hydrogenation of a variety of unprotected pyridines under mild conditions. rsc.org The presence of the methoxy group is generally well-tolerated in such reductions. nih.gov
Another method for the reduction of the pyridine ring involves the use of samarium diiodide in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org The choice of reducing agent and reaction conditions can influence the degree of reduction and the stereochemistry of the resulting piperidine.
| Reduction Method | Reagents/Catalyst | Product |
| Catalytic Hydrogenation | H₂, Rh₂O₃. rsc.org | 6-Methoxy-4-methylpiperidin-3-ol. |
| Dissolving Metal Reduction | Samarium diiodide (SmI₂), H₂O. clockss.org | 6-Methoxy-4-methylpiperidin-3-ol. |
Nucleophilic and Electrophilic Substitution Reactions
The pyridine ring is generally considered electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (EAS). firsthope.co.in However, the electronic nature of the substituents on this compound significantly modifies this inherent reactivity.
Electrophilic Aromatic Substitution: The powerful electron-donating effect of the hydroxyl group at the 3-position, combined with the activating methoxy and methyl groups, will increase the electron density of the pyridine ring, making it more susceptible to EAS than pyridine itself. firsthope.co.in Electrophilic attack is likely to be directed to the positions ortho and para to the strongly activating hydroxyl group.
Nucleophilic Aromatic Substitution: The electron-rich nature of the substituted ring would generally disfavor nucleophilic aromatic substitution. However, if a good leaving group were present on the ring, SNAr could potentially occur, especially under forcing conditions. The methoxy group itself can be displaced by strong nucleophiles in some methoxypyridines. ntu.edu.sg
| Reaction Type | Reactivity | Directing Effects |
| Electrophilic Aromatic Substitution | Activated by -OH, -OCH₃, and -CH₃ groups. | Substitution likely at positions 2 and 5. |
| Nucleophilic Aromatic Substitution | Generally disfavored due to electron-donating groups. | Would require a good leaving group on the ring. |
Derivatization and Analog Generation for Structure-Activity Relationship Studies
The strategic derivatization of the this compound scaffold is crucial for developing analogs used in structure-activity relationship (SAR) studies. These studies aim to understand how modifications to different parts of the molecule affect its biological activity, selectivity, and pharmacokinetic properties. The three key functional groups available for modification—the methoxy, methyl, and hydroxyl groups—as well as the pyridine ring itself, offer multiple avenues for chemical exploration.
The methoxy group at the 6-position is a significant contributor to the electronic properties of the pyridine ring. As an alkoxy group, it generally functions as an electron-donating group through resonance, which can influence the reactivity of the ring and its interactions with biological targets. wikipedia.org Modifications to this group are a common strategy in medicinal chemistry to fine-tune a compound's potency and metabolic stability.
Key transformations include:
O-Demethylation: The most fundamental modification is the cleavage of the methyl ether to yield the corresponding phenol (B47542) or pyridone. This transformation replaces the methoxy group with a hydroxyl group, which can alter the compound's hydrogen bonding capacity and polarity. Reagents such as boron tribromide (BBr₃) or strong acids are typically employed for this purpose.
Conversion to Other Alkoxy Groups: The methoxy group can be elaborated into larger or more complex alkoxy side chains. For instance, as demonstrated in related pyridine systems, a methoxy group can be part of a larger fragment like a 3-methoxypropoxy chain. google.com This type of modification can be used to explore deeper binding pockets in a target protein or to improve pharmacokinetic properties by increasing lipophilicity.
Table 1: Representative Modifications of the Methoxy Group
| Starting Group | Transformation | Reagent Example(s) | Resulting Group | Potential Impact |
| Methoxy (-OCH₃) | O-Demethylation | Boron tribromide (BBr₃) | Hydroxyl (-OH) | Increased polarity, new H-bonding site |
| Methoxy (-OCH₃) | Etherification | Alkyl Halides (e.g., CH₃(CH₂)₂Br) | Higher Alkoxy (e.g., -O(CH₂)₂CH₃) | Increased lipophilicity, altered steric profile |
| Methoxy (-OCH₃) | Functionalized Alkoxy | 1-bromo-3-methoxypropane | Methoxypropoxy (-O(CH₂)₃OCH₃) | Modulated solubility and metabolic stability |
The methyl group at the 4-position offers another site for derivatization. While often considered less reactive than other functional groups, its "benzylic-like" position on the pyridine ring allows for several chemical transformations. SAR studies have shown that even the introduction of a methyl group can impact biological potency, though the effect is not always positive. nih.gov
Common strategies for modifying this position include:
Oxidation: The methyl group can be oxidized to various states, such as a hydroxymethyl (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH). These transformations introduce polarity and hydrogen bonding capabilities, significantly altering the molecule's physicochemical properties.
Halogenation: Radical halogenation can introduce one or more halogen atoms (e.g., -CH₂Cl, -CHCl₂, -CCl₃). For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to achieve this. google.com These halogenated intermediates are valuable precursors for further nucleophilic substitution reactions.
Metalation and Functionalization: The methyl group can be deprotonated using a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This anion can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new carbon-carbon bonds at this position. researchgate.net
Table 2: Key Transformations at the Methyl Position
| Starting Group | Transformation | Reagent Example(s) | Resulting Group | Purpose in SAR |
| Methyl (-CH₃) | Oxidation | KMnO₄, SeO₂ | Carboxylic Acid (-COOH) | Introduce acidic center, increase polarity |
| Methyl (-CH₃) | Radical Halogenation | N-Chlorosuccinimide (NCS) | Chloromethyl (-CH₂Cl) | Create reactive site for nucleophilic attack |
| Methyl (-CH₃) | Deprotonation/Alkylation | 1. n-BuLi; 2. R-X | Extended Alkyl (-CH₂-R) | Explore steric limits of a binding site |
The hydroxyl group at the 3-position is a versatile handle for derivatization due to its reactivity as both a nucleophile and a proton donor. Its modification can profoundly affect a molecule's binding affinity and solubility.
Principal transformations include:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions converts the hydroxyl group into an ether. This masks the hydrogen-bonding donor capability and increases lipophilicity.
Esterification: Acylation with acid chlorides or anhydrides yields esters. Esterification can be used to create prodrugs, which may improve bioavailability by masking a polar hydroxyl group, allowing the parent compound to be released in vivo through enzymatic cleavage.
Conversion to Boronic Acid: A particularly powerful transformation is the conversion of the hydroxyl group into a boronic acid or its corresponding ester (e.g., a pinacol (B44631) boronate). This creates a key intermediate, such as 6-methoxy-4-methylpyridin-3-ylboronic acid, which is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). organoborons.com This allows for the direct and regioselective introduction of aryl or heteroaryl substituents at the 3-position.
Table 3: Common Transformations of the Hydroxyl Group
| Starting Group | Transformation | Reagent Example(s) | Resulting Group | Application |
| Hydroxyl (-OH) | Etherification | NaH, Alkyl Halide (R-X) | Ether (-OR) | Increase lipophilicity, probe steric effects |
| Hydroxyl (-OH) | Esterification | Acyl Chloride (RCOCl), Pyridine | Ester (-OCOR) | Prodrug design, mask H-bond donor |
| Hydroxyl (-OH) | Borylation | B₂pin₂, Pd catalyst | Boronic Ester (-OBpin) | Intermediate for Suzuki cross-coupling |
Achieving regioselectivity—the ability to modify one specific position on the molecule while leaving others untouched—is paramount in generating well-defined analogs for SAR studies. For the this compound core, several strategies can be employed to functionalize the pyridine ring directly.
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the activating effects of the hydroxyl and methoxy groups can direct incoming electrophiles. Halogenation is a common example. Selective bromination of a related 2-methoxy-6-methylpyridine (B1310761) system has been shown to occur at the 5-position, yielding 5-bromo-2-methoxy-6-methylpyridine. researchgate.net This brominated intermediate can then serve as a handle for further modifications through reactions like lithium-halogen exchange or cross-coupling.
Directed Ortho-Metalation (DoM): Functional groups such as methoxy and hydroxyl can direct metalating agents (like strong lithium bases) to deprotonate an adjacent position on the ring. This creates a powerful nucleophile that can be trapped with an electrophile, allowing for precise functionalization next to the directing group.
Functional Group Interconversion: As previously discussed, converting one of the existing functional groups into another reactive moiety is a powerful regioselective strategy. The transformation of the 3-hydroxyl group into a boronic acid is a prime example, as it prepares the C3 position specifically for Suzuki coupling, allowing for the introduction of diverse substituents at that site only. organoborons.com
Table 4: Examples of Regioselective Functionalization Strategies
| Strategy | Position Targeted | Reagent Example(s) | Intermediate/Product | Purpose |
| Electrophilic Halogenation | C5-position | N-Bromosuccinimide (NBS) | 5-Bromo-6-methoxy-4-methylpyridin-3-ol | Introduce a handle for cross-coupling |
| Functional Group Interconversion | C3-position | Bis(pinacolato)diboron, Pd catalyst | 6-Methoxy-4-methyl-3-(pinacolboranyl)pyridine | Prepare for Suzuki coupling |
| Benzylic Functionalization | Methyl Group | n-BuLi, then Electrophile (E+) | 6-Methoxy-4-(CH₂E)-pyridin-3-ol | Introduce substituents on the methyl group |
Advanced Spectroscopic and Structural Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental ¹H NMR or ¹³C NMR data for 6-Methoxy-4-methylpyridin-3-ol, including chemical shifts (δ), coupling constants (J), and signal multiplicities, have been reported in the reviewed scientific literature. Such data would be crucial for the definitive assignment of the proton and carbon skeletons of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Analysis
There is no available HRMS data to confirm the elemental composition of this compound. This technique would typically provide a highly accurate mass measurement, which serves to verify the molecular formula of the compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Specific experimental IR absorption data for this compound is not documented in the searched sources. IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of its functional groups, such as the O-H stretch of the hydroxyl group, the C-O stretches of the methoxy (B1213986) and hydroxyl groups, and the aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring.
X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation
No crystallographic data for this compound has been published. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, which would definitively establish its three-dimensional molecular structure, is not available.
Due to the lack of specific research findings for "this compound," the following data tables, which were intended to summarize the spectroscopic and structural information, are necessarily empty.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|
Table 4: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|
Table 5: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the optimized molecular geometry and predict various electronic properties. researchgate.nettandfonline.com
The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. materialsciencejournal.org The absence of imaginary wavenumbers in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum. materialsciencejournal.org For 6-Methoxy-4-methylpyridin-3-ol, this analysis would reveal the precise spatial arrangement of its atoms, including the planarity of the pyridine ring and the orientation of the methoxy (B1213986) and methyl substituents.
DFT also provides critical information about the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical polarizability. tandfonline.comresearchgate.net A smaller energy gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. scispace.com In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. scispace.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as key sites for interaction.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-C (ring) | 1.39 - 1.40 Å |
| C-N (ring) | 1.33 - 1.34 Å | |
| C-O (methoxy) | 1.36 Å | |
| C-C (methyl) | 1.51 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| N-C-C (ring) | ~123° | |
| C-O-C (methoxy) | ~118° |
Molecular Dynamics (MD) Simulations in Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein or enzyme. nih.gov
For this compound, MD simulations can explore its conformational landscape by simulating its movement in a solvent (typically water) at a given temperature and pressure. This analysis reveals the most stable conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is essential, as its conformation often dictates its ability to bind to a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. mdpi.comnih.gov
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related pyridine derivatives with known biological activities (e.g., enzyme inhibition, receptor binding) is required. nih.govresearchgate.net A wide range of molecular descriptors are then calculated for each compound, representing their electronic, steric, hydrophobic, and topological properties. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the observed activity. nih.gov The predictive power of the resulting model is evaluated through rigorous validation techniques, including cross-validation (Q²) and external validation using a test set of compounds. nih.gov A validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound, thereby prioritizing molecules for synthesis and experimental testing. mdpi.comnih.gov These models provide valuable insights into which structural features are most important for the desired biological effect. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Studies Note: This table lists examples of descriptors that would be calculated for a compound like this compound in a QSAR study.
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, Reactivity |
| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, Membrane permeability |
| Topological | Wiener Index, Kier Shape Indices | Molecular connectivity and branching |
Molecular Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. nih.gov It is widely used in drug discovery to understand the binding mode of a compound and to estimate its binding affinity. researchgate.netnih.gov
In a typical docking study involving this compound, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. researchgate.net The compound is then computationally placed into the active site of the receptor. A scoring function is used to evaluate thousands of possible binding poses, predicting the most favorable orientation based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net
The output of a docking simulation includes the predicted binding pose of the ligand and a docking score, which is an estimate of the binding energy (often in kcal/mol). nih.govresearchgate.net A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and higher predicted affinity. nih.gov These studies can elucidate key interactions between this compound and specific amino acid residues in the active site, providing a structural hypothesis for its mechanism of action. nih.govresearchgate.net
Table 3: Illustrative Molecular Docking Results for a Pyridine Derivative Note: This table shows hypothetical docking results to illustrate the type of data generated. The target protein and values are for demonstrative purposes only.
| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Kinase X (e.g., 3FC2) | -8.5 | Lys72, Asp184, Leu132 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Protease Y (e.g., 2Z5X) | -7.9 | His41, Cys145, Met165 | Hydrogen Bond, π-Sulfur, van der Waals |
| GPCR Z (e.g., 4BDT) | -9.1 | Tyr115, Phe289, Ser193 | π-π Stacking, Hydrogen Bond, Hydrophobic |
Biological and Pharmacological Research of 6 Methoxy 4 Methylpyridin 3 Ol and Its Derivatives
Anti-Cancer Potential and Molecular Mechanisms of Action
Derivatives of the pyridinol scaffold have been a focal point of anti-cancer research, demonstrating a range of activities from inhibiting cell growth to disrupting essential cellular machinery involved in tumor progression.
A variety of derivatives incorporating the methoxy-pyridine core have shown potent cytotoxic effects against a wide spectrum of human cancer cell lines. For instance, a series of novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC). nih.govresearchgate.net Compound 6O , an aminodimethylpyrimidinol derivative, exhibited strong anti-proliferative activity against Hep3B, an HCC cell line. nih.govresearchgate.net Another study on quinazoline-based chalcones and their subsequent pyrimidodiazepine derivatives also revealed significant antiproliferative activity. nih.gov Specifically, quinazoline-chalcone 14g displayed high potency against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI50 values ranging from 0.622 to 1.81 μM. nih.gov
Furthermore, a promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) , exhibited extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range (10⁻¹⁰ M level). nih.gov Modifications to this scaffold, such as 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) , also showed significant activity with GI50 values between 0.53 and 2.01 nM. nih.gov
| Compound | Cancer Cell Line | Assay | IC50 / GI50 Value | Source |
|---|---|---|---|---|
| Compound 6O | Hep3B (Hepatocellular Carcinoma) | FGFR4 Kinase Inhibition | 75.3 nM | nih.gov |
| Compound 14g | K-562 (Leukemia) | Antiproliferative | 0.622 μM | nih.gov |
| Compound 14g | HCT-116 (Colon Cancer) | Antiproliferative | <1.81 μM | nih.gov |
| Compound 2 | NCI 60 Cell Line Panel | Antiproliferative | Subnanomolar (10⁻¹⁰ M) | nih.gov |
| Compound 6a | NCI 60 Cell Line Panel | Antiproliferative | 0.53 - 2.01 nM | nih.gov |
| Compound 22a | Various Cancer Cells | Tubulin Polymerization Inhibition | 4.1 ± 0.1 μM | nih.gov |
| Compound 4a | Various Human Tumor Cells | Antiproliferative | 16 - 20 nM | nih.gov |
The cytotoxic effects of these compounds are often linked to their ability to interfere with the cell cycle and trigger programmed cell death, or apoptosis. nih.govnih.gov Research has shown that certain derivatives can cause cancer cells to halt their progression through the cell cycle, frequently at the G2/M phase, which is the critical checkpoint before mitosis. nih.govmdpi.com For example, a promising tubulin-inhibiting compound, 22a , was found to block the cell cycle in the G2/M phase by affecting cycle-related proteins. nih.gov Similarly, other benzofuran (B130515) derivatives have been observed to induce G2/M phase arrest in HepG2 liver cancer cells. mdpi.com
Inducing apoptosis is a key mechanism for many anti-cancer agents. nih.gov Studies on related compounds demonstrate that they can initiate this process through various signaling pathways. nih.gov The activation of effector enzymes like caspase-3 and caspase-7 is a common hallmark of apoptosis, and some derivatives have been shown to significantly increase their expression. nih.govnih.gov This programmed cell death is often a downstream consequence of cellular stress and DNA damage induced by the compound. nih.gov Flow cytometry analysis has confirmed that treatment with certain derivatives leads to a significant increase in late-stage apoptotic cells. mdpi.com
A primary molecular target for several potent anti-cancer derivatives of the methoxy-pyridine family is tubulin. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the mitotic spindle, playing a critical role in chromosome segregation during cell division. nih.gov Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death. nih.gov
Several studies have identified derivatives that act as potent tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov One such compound, 22a , inhibited tubulin polymerization in a dose-dependent manner with an IC50 value of 4.1 ± 0.1 μM. nih.gov Another N-aryl 1,2,3,4-tetrahydroquinoline (B108954) derivative, Compound 4a , also potently inhibited tubulin assembly with an IC50 value of 0.85 μM, which was superior to the reference compound combretastatin (B1194345) A-4 (CA-4) in the same assay. nih.gov These compounds effectively disrupt microtubule organization, leading to a blockade of the cell cycle in the G2/M phase. nih.gov
| Compound | Assay | IC50 Value | Binding Site | Source |
|---|---|---|---|---|
| Compound 22a | Tubulin Polymerization Inhibition | 4.1 ± 0.1 μM | Colchicine Site | nih.gov |
| Compound 4a | Tubulin Polymerization Inhibition | 0.85 μM | Colchicine Site | nih.gov |
| Combretastatin A-4 (Reference) | Tubulin Polymerization Inhibition | 1.2 μM | Colchicine Site | nih.gov |
The promising in vitro results of these derivatives have been translated into significant anti-tumor effects in preclinical animal models. The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) was evaluated in mice with NCI-H460 xenograft tumors. nih.gov It significantly inhibited tumor growth in a dose-dependent manner, with a 61.9% inhibition rate at a dose of 1.0 mg/kg, an effect comparable to the standard chemotherapy drug paclitaxel. nih.gov Mechanistic studies on the xenograft tissues confirmed that the compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature in the in vivo setting. nih.gov
In another preclinical model, the chick chorioallantoic membrane (CAM) tumor model, the selective FGFR4 inhibitor Compound 6O was shown to effectively inhibit the growth of Hep3B hepatocellular carcinoma xenografts, demonstrating an in vivo efficacy similar to the control drug BLU9931. nih.govresearchgate.net These studies underscore the potential of these compounds to translate from laboratory findings to effective anti-tumor agents.
Neuropharmacological Investigations and Anti-Alzheimer's Disease Research
Beyond oncology, derivatives of pyridines and related heterocyclic structures are being investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. The therapeutic strategy often involves targeting key enzymes in the brain's cholinergic system.
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic approach to manage the symptoms of the disease. nih.gov Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of both AChE and BChE. nih.gov
Research has shown that specific structural modifications can enhance the binding affinity of these compounds to the cholinesterases. nih.gov Some multi-target-directed ligands have been developed that combine cholinesterase inhibition with other beneficial activities, such as suppressing the aggregation of amyloid-β peptides. mdpi.com One such compound, a methoxy-substituted derivative, proved to be a potent inhibitor of human AChE (huAChE) with an IC50 of 47.33 nM and also strongly inhibited human BChE (huBChE) with an IC50 of 159.43 nM. mdpi.com The combination of anti-inflammatory and cholinesterase-inhibiting activities within a single compound is considered a potentially useful strategy for treating Alzheimer's disease. nih.gov
| Compound Class/Derivative | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Methoxy-substituted MTDL (Compound 2) | Human Acetylcholinesterase (huAChE) | 47.33 nM | mdpi.com |
| Methoxy-substituted MTDL (Compound 2) | Human Butyrylcholinesterase (huBChE) | 159.43 nM | mdpi.com |
| 2-amino-4,6-dimethylpyridine derivatives | AChE and BChE | Moderately Active | nih.gov |
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
The antioxidant potential of pyridin-3-ol derivatives is a subject of considerable scientific interest, largely due to their structural similarity to pyridoxine (B80251) (vitamin B6). The presence of a hydroxyl group on the pyridine (B92270) ring is crucial for their ability to scavenge free radicals. Analogues such as 2-ethyl-6-methylpyridin-3-ol have demonstrated notable antioxidant activity. researchgate.net The mechanism of action for these 3-hydroxypyridine (B118123) derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS), thereby inhibiting oxidative processes that can lead to cellular damage.
Furthermore, studies on various phenolic compounds have elucidated the role of substituents on the aromatic ring in modulating antioxidant capacity. The presence of a methoxy (B1213986) group, as in 6-methoxy-4-methylpyridin-3-ol, is generally understood to enhance antioxidant activity. This is attributed to the electron-donating nature of the methoxy group, which can stabilize the resulting phenoxyl radical after hydrogen donation. Research on flavonoids and other phenolic compounds has shown that methoxy groups, particularly when positioned ortho or para to a hydroxyl group, can increase the radical scavenging efficiency. nih.gov It has been proposed that the methoxy group's stabilizing effect on the radical leads to a more effective antioxidant. mdpi.com
While direct experimental data on the ROS scavenging activity of this compound is not extensively documented, the established principles of structure-activity relationships for antioxidants suggest that it would possess significant radical scavenging capabilities. The combined presence of the essential 3-hydroxyl group and the activating 6-methoxy group indicates a strong potential for this compound and its derivatives to act as effective antioxidants.
Metal Chelating Abilities relevant to Neurodegeneration
The dysregulation of metal ion homeostasis is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov An excess of metal ions, such as copper and iron, can catalyze the formation of reactive oxygen species, leading to oxidative stress and neuronal damage. nih.gov Consequently, compounds with the ability to chelate these metal ions are of significant therapeutic interest.
The 3-hydroxypyridine scaffold, present in this compound, is a well-known bidentate chelating agent for various metal ions. Hydroxypyridinones, a closely related class of compounds, are recognized for their high affinity for hard metal ions like Fe(III). nih.govmdpi.com The hydroxyl and adjacent ring nitrogen or keto group in these molecules form a stable five-membered ring with the complexed metal ion. This chelating action can sequester excess metal ions, preventing their participation in detrimental redox reactions. mdpi.com
Derivatives of 8-hydroxyquinoline, which also possess a similar chelating motif, have been extensively investigated for their potential in treating neurodegenerative disorders due to their metal-chelating properties. nih.gov Given that this compound shares the key 3-hydroxypyridine chelating moiety, it is plausible that this compound and its derivatives would also exhibit metal-chelating capabilities. The substituents on the pyridine ring, including the methoxy and methyl groups, can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross the blood-brain barrier and its affinity for specific metal ions. While specific studies on the metal chelation properties of this compound in the context of neurodegeneration are needed, its structural characteristics suggest it is a promising candidate for further investigation in this area.
Antimicrobial Activity Spectrum and Mechanisms
Derivatives of pyridine and its fused ring systems are known to exhibit a broad spectrum of antimicrobial activities. The investigation into the antibacterial and antifungal properties of compounds structurally related to this compound provides insights into their potential as antimicrobial agents.
Numerous studies have demonstrated the antibacterial potential of substituted pyridine and quinoline (B57606) derivatives. For instance, a series of imidazole (B134444) derivatives containing a 6-methylpyridine moiety has been synthesized and evaluated for antibacterial activity, with some compounds showing potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.5 μg/mL. nih.gov The presence of a methyl group on the pyridine ring appears to be a favorable feature for antibacterial action.
Furthermore, research on 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has shown that these compounds exhibit significant activity against Gram-positive bacteria, with some analogues having MIC values as low as 0.25 μg/mL. nih.gov The data from these studies, while not directly on this compound, suggest that the pyridine scaffold is a viable starting point for the development of new antibacterial agents. The methoxy and methyl groups of the target compound could be key determinants of its antibacterial spectrum and potency.
Below is a table summarizing the antibacterial activity of some pyridine derivatives against various pathogenic strains, illustrating the potential of this class of compounds.
| Derivative Class | Bacterial Strain | MIC (μg/mL) |
| Imidazole-6-methylpyridine | Staphylococcus aureus | 0.5 - >128 |
| Imidazole-6-methylpyridine | Bacillus subtilis | 1 - >128 |
| Imidazole-6-methylpyridine | Escherichia coli | 8 - >128 |
| Imidazole-6-methylpyridine | Pseudomonas aeruginosa | 32 - >128 |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Staphylococcus aureus | 0.25 - 8 |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Enterococcus faecalis | 0.5 - 16 |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Staphylococcus epidermidis | 0.25 - 8 |
This table is generated based on data from related pyridine derivatives to illustrate potential. nih.govnih.gov
The antifungal activity of pyridine and its derivatives has also been an area of active research. Studies on amiloride (B1667095) and hexamethylene amiloride (HMA) analogs with substitutions at the 6-position of the pyrazine (B50134) ring, a related nitrogen-containing heterocycle, have identified compounds with broad-spectrum antifungal activity. nih.gov Some of these analogues demonstrated MIC values against Cryptococcus neoformans as low as 4 μg/mL.
Additionally, derivatives of 2,4-diarylquinoline, which contain a pyridine ring as part of their fused structure, are known for their potential as antifungal agents. mdpi.com The presence of methoxy groups on the aryl substituents is a common feature in these active compounds. This suggests that the 6-methoxy group in this compound could contribute favorably to its antifungal properties.
The following table presents the antifungal activity of some amiloride analogs, highlighting the potential for nitrogen-containing heterocyclic compounds to inhibit fungal growth.
| Derivative Class | Fungal Strain | MIC (μg/mL) |
| 6-substituted HMA analog | Cryptococcus neoformans | 4 - 32 |
| 6-substituted HMA analog | Candida albicans | 16 - >64 |
| 6-substituted HMA analog | Candida auris | 16 - 32 |
| 6-substituted HMA analog | Rhodotorula mucilaginosa | 16 - 32 |
This table is generated based on data from related amiloride derivatives to illustrate potential. nih.gov
Bacterial biofilms are a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is a crucial area of antimicrobial research. Derivatives of pyridine and related heterocyclic systems have shown promise in this regard.
For example, certain 2,4-disubstituted pyridine derivatives have been found to inhibit the formation of Mycobacterium tuberculosis biofilms. frontiersin.org In another study, a series of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones demonstrated efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting IC50 values in the low micromolar range. nih.govnih.gov The presence of methoxy groups on the aryl ring was found to influence the anti-biofilm activity.
The table below summarizes the anti-biofilm activity of some quinazolinone derivatives against MRSA.
| Derivative | IC50 for MRSA Biofilm Inhibition (μM) |
| 2,4,6-trimethoxy phenyl analog | 21.2 |
| 4-methylthio phenyl analog | 22.4 |
| 3-bromo phenyl analog | 20.7 |
| Unsubstituted phenyl analog | 34.4 |
This table is generated based on data from related quinazolinone derivatives to illustrate potential. nih.gov
These findings suggest that the this compound scaffold could be a valuable template for designing novel agents that target biofilm formation.
Epigenetic Modulation through Enzyme Inhibition
Epigenetic modifications, such as histone acetylation and deacetylation, play a critical role in the regulation of gene expression and are implicated in various diseases, including cancer. mdpi.com Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs have emerged as a promising class of anticancer agents. patexia.com
Several HDAC inhibitors feature a heterocyclic scaffold in their structure. For instance, tetrahydropyridopyrimidine derivatives have been designed as selective HDAC6 inhibitors, with some compounds showing IC50 values in the nanomolar range. mdpi.com The pyridine ring within this scaffold is crucial for the compound's interaction with the enzyme.
Furthermore, a study on derivatives of nih.gov-shogaol, a natural compound from ginger, revealed that the introduction of a pyridine moiety could lead to HDAC inhibitory activity. nih.gov Some of these pyridine-containing derivatives exhibited IC50 values in the micromolar range for HDAC inhibition.
The following table shows the HDAC inhibitory activity of some nih.gov-shogaol derivatives.
| Derivative | % HDAC Inhibition at 100 μM | IC50 (μM) |
| Pyridine adduct | 69.8 ± 1.25 | 61 ± 0.92 |
| Benzothiazole adduct | 71.2 ± 1.98 | 60 ± 0.84 |
| Pyrazole product 1 | 75.6 ± 1.55 | 51 ± 1.02 |
| Pyrazole product 2 | 70.1 ± 1.87 | 65 ± 1.15 |
This table is generated based on data from nih.gov-shogaol derivatives to illustrate potential. nih.gov
These findings indicate that the pyridine core of this compound could serve as a valuable component in the design of novel HDAC inhibitors. The specific substituents on the ring would likely influence the potency and selectivity of these potential epigenetic modulators. Further research is warranted to explore the potential of this compound derivatives as inhibitors of HDACs and other epigenetic enzymes.
Histone Methyltransferase EZH2 Inhibition and Chromatin Remodeling
Derivatives of this compound are at the forefront of a class of drugs that target EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.gov EZH2 plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin. nih.govnih.gov By inhibiting the enzymatic activity of EZH2, these compounds effectively prevent the formation of the H3K27me3 mark.
The inhibition of EZH2 leads to a significant alteration of the chromatin landscape. The reduction in H3K27me3 levels results in the de-repression of silenced genes, including tumor suppressor genes that are often inactivated in various cancers. nih.gov This reactivation of gene expression can, in turn, induce cellular differentiation, inhibit proliferation, and promote apoptosis in cancer cells. This process of altering gene expression through the modification of chromatin structure is a key aspect of chromatin remodeling. The therapeutic potential of these inhibitors lies in their ability to reverse the aberrant gene silencing that drives the growth and survival of malignant cells.
Impact on Histone Methylation Marks (e.g., H3K27me3)
The primary and most direct impact of this compound derivatives that inhibit EZH2 is the global reduction of H3K27me3 levels. nih.govresearchgate.net Numerous studies have demonstrated a dose- and time-dependent decrease in this specific histone methylation mark in various cancer cell lines treated with these inhibitors. For instance, treatment of Karpas-422 lymphoma cells with an EZH2 inhibitor led to a significant reduction in global H3K27me3 levels. researchgate.net Similarly, treatment of PC9 cells with another potent EZH2 inhibitor, GSK126, also resulted in a marked decrease in H3K27me3. researchgate.net
The reduction in H3K27me3 is a direct consequence of the inhibition of EZH2's methyltransferase activity. This effect is highly specific, as these inhibitors generally show high selectivity for EZH2 over other histone methyltransferases. nih.gov The ability to quantify the reduction in H3K27me3 has become a reliable biomarker for assessing the cellular activity of EZH2 inhibitors and has been instrumental in their preclinical and clinical development. nih.govnih.gov High-content analysis (HCA) has been developed to quantify these changes in global histone modification marks, enabling large-scale screening for novel EZH2 inhibitors. nih.gov
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The development of potent and selective EZH2 inhibitors based on the this compound scaffold has been guided by extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These analyses have provided critical insights into the molecular features required for effective EZH2 inhibition.
Elucidation of Key Pharmacophoric Features
A central and indispensable pharmacophoric feature of this class of inhibitors is the pyridone moiety. nih.govresearchgate.net Crystallographic studies have revealed that the 2-pyridone "warhead" is crucial for binding to the EZH2 active site. nih.gov It occupies a region of the binding pocket that partially overlaps with the binding site of the cofactor S-adenosyl-L-methionine (SAM), which is the methyl group donor for the histone methylation reaction. nih.govnih.gov This partial overlap is key to the competitive mechanism of inhibition.
The pyridone core establishes critical hydrogen bonding interactions with the backbone of amino acid residues in the EZH2 active site. nih.gov Specifically, the N-H of the pyridone can act as a hydrogen bond donor. nih.gov The rest of the inhibitor molecule extends away from the cofactor binding site into an adjacent pocket, and variations in this part of the structure significantly influence potency and selectivity. nih.gov
A general pharmacophore model for these pyridone-containing EZH2 inhibitors includes:
A hydrogen bond donating feature (the pyridone N-H).
A hydrogen bond accepting feature (the pyridone carbonyl).
A hydrophobic core that occupies a distinct pocket at the interface of the EZH2 SET domain. nih.gov
Various substituents on the core structure that can be modified to fine-tune physicochemical properties and target engagement.
Influence of Substituent Effects on Biological Potency and Selectivity
The substituents on the pyridone ring and the core scaffold have a profound impact on the biological activity and selectivity of these EZH2 inhibitors.
The substitution pattern on the pyridone ring itself is critical. For instance, the presence of a methyl group at the 6-position and a methoxy or other small alkyl groups at the 4-position of the pyridone ring is common in many potent inhibitors. nih.gov Modifications at these positions can influence the electronic nature of the pyridone ring and its interaction with the enzyme. nih.gov For example, replacing the 4-methyl group with a 4-thiomethyl group has been shown to significantly increase potency and prolong the residence time of the inhibitor on the target. nih.gov
The nature of the scaffold to which the pyridone is attached also plays a significant role. This can range from bicyclic heteroaromatic rings like indazole or indole (B1671886) to simpler monocyclic aromatic rings. nih.gov The substituents on this scaffold are crucial for optimizing pharmacokinetic properties, such as solubility and metabolic stability, as well as for modulating selectivity over other methyltransferases, including the closely related EZH1. nih.gov For example, UNC1999, a dual EZH2/EZH1 inhibitor, features a piperazine-pyridine moiety on its indazole core. nih.gov
The following interactive table summarizes the impact of key structural modifications on the activity of EZH2 inhibitors based on the pyridone scaffold.
| Compound/Modification | Key Structural Feature | Impact on Activity | Reference |
| General Pyridone Scaffold | 2-pyridone moiety | Essential for binding and SAM-competitive inhibition. | nih.gov |
| CPI-1205 Analog | 4-methoxy-6-methylpyridone | Contributes to high potency. | nih.gov |
| UNC1999 | n-propyl at C4 of pyridone, piperazine-pyridine on indazole core | Dual EZH2/EZH1 inhibition, orally bioavailable. | nih.gov |
| Tazemetostat | Monocyclic phenyl core | Improved potency and pharmacokinetics over earlier bicyclic analogs. | nih.gov |
| 4-thiomethyl pyridone analogs | Replacement of 4-methyl with 4-thiomethyl on pyridone | Increased potency and prolonged target residence time. | nih.gov |
General Mechanisms of Action Elucidation
The primary mechanism of action for this compound and its derivatives as EZH2 inhibitors is competitive inhibition with respect to the cofactor S-adenosyl-L-methionine (SAM). nih.govmdpi.com
As the catalytic subunit of PRC2, EZH2 transfers a methyl group from SAM to the lysine 27 residue of histone H3. nih.gov The pyridone-containing inhibitors, including derivatives of this compound, are designed to bind to the active site of EZH2. Crystallographic studies have shown that the pyridone moiety of the inhibitor occupies a portion of the SAM binding pocket. nih.govnih.gov This direct competition prevents SAM from binding effectively to the enzyme, thereby blocking the methyl transfer reaction.
Although the inhibitor only partially overlaps with the SAM binding site, this steric hindrance is sufficient to prevent the cofactor from accessing the catalytic machinery of the enzyme. nih.gov The majority of the inhibitor molecule binds to an adjacent hydrophobic pocket, which contributes significantly to the high affinity and selectivity of these compounds. nih.gov This SAM-competitive mechanism is a common feature among the vast majority of potent, selective, and clinically investigated EZH2 inhibitors that are based on the pyridone scaffold. nih.gov
Advanced Applications and Future Research Trajectories
Role as a Key Intermediate and Building Block in Complex Heterocyclic Synthesis
The strategic placement of functional groups on the 6-Methoxy-4-methylpyridin-3-ol ring system makes it a highly effective building block for the construction of more complex, polycyclic heterocyclic structures. Organic chemists leverage the inherent reactivity of the pyridine (B92270) core and its substituents to forge new molecular architectures, particularly fused ring systems that are prevalent in pharmacologically active compounds.
The hydroxyl and methoxy (B1213986) groups can be manipulated to direct cyclization reactions, while the methyl group can be activated for condensation or other carbon-carbon bond-forming reactions. For instance, related 3-amino-4-methylpyridine (B17607) structures serve as versatile precursors for the synthesis of 6-azaindoles through a formal [4+1] cyclization reaction with reagents like trifluoroacetic anhydride (B1165640). chemrxiv.orgrsc.org In this type of transformation, the amino group and the adjacent methyl group of the pyridine ring act as a four-atom component that reacts with a one-atom electrophile to construct the fused pyrrole (B145914) ring.
Similarly, derivatives of methoxy-methyl-substituted pyridines and anilines are employed in the synthesis of quinoline-based structures. For example, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline begins with 4-methoxyaniline, which undergoes cyclization to form a 6-methoxy-2-methylquinolin-4-ol (B94542) intermediate, showcasing how the core structure contributes to the formation of a more complex heterocyclic system. researchgate.net These synthetic strategies underscore the compound's utility in generating molecular diversity for drug discovery and materials science.
| Starting Material Class | Reagents/Conditions | Resulting Heterocycle | Ref. |
| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | 6-Azaindole derivatives | chemrxiv.orgrsc.org |
| 4-Methoxyaniline | Ethyl acetoacetate, Polyphosphoric acid | 6-Methoxy-2-methylquinolin-4-ol | researchgate.net |
| 3,4-Dihydro-2(1H)-pyridones | Various (Multicomponent reactions) | Precursors for complex alkaloids | mdpi.com |
Rational Design and Discovery of Next-Generation Therapeutic Agents
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous approved drugs. The this compound scaffold, and its close structural analogs like aminopyridinols, serve as an exemplary starting point for the rational design of targeted therapeutic agents, particularly kinase inhibitors.
A notable example is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC). Researchers have designed and synthesized novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives based on this core structure. nih.govresearchgate.net Through systematic structural modifications and intensive molecular docking studies, compounds were developed that exhibit high potency and remarkable selectivity for FGFR4 over other FGFR subtypes (FGFR1-3). nih.govresearchgate.net
The rational design process involves modifying the core scaffold to optimize interactions with the target protein's binding site. For instance, the addition of specific acrylamide-containing aromatic rings and the strategic placement of methyl groups on the pyridinol core were shown to be crucial for achieving high selectivity. nih.gov One derivative, compound 6O, demonstrated an FGFR4 inhibitory activity that was at least eight times more selective than the positive control, BLU9931. nih.govresearchgate.net This work highlights how the fundamental pyridinol structure can be methodically elaborated to produce next-generation therapeutic candidates with improved selectivity profiles, potentially leading to more effective and safer cancer treatments.
| Compound Scaffold | Target | Key Findings | Ref. |
| Aminotrimethylpyridinol | FGFR4 Kinase | Derivatives show high selectivity for FGFR4 over FGFR1-3. | nih.govresearchgate.net |
| Aminodimethylpyrimidinol | FGFR4 Kinase | Compound 6O exhibited potent anti-proliferative activity against HCC cell lines. | nih.govresearchgate.net |
| 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones | Renin | Rational design led to potent, orally bioavailable small molecule inhibitors. | nih.gov |
| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase | Novel derivatives identified as potent inhibitors for cancer therapy. | nih.govnih.gov |
Emerging Applications in Chemical Biology
Beyond direct therapeutic applications, derivatives of functionalized pyridines are finding new roles as tools in chemical biology to probe and understand complex biological systems. These applications often capitalize on the unique photophysical or binding properties of molecules derived from scaffolds like this compound.
An emerging area is the development of fluorescent probes for the detection of disease-related biomarkers. For example, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have a high and selective affinity for β-amyloid plaques, which are pathological hallmarks of Alzheimer's disease. mdpi.com These compounds were synthesized through the cyclization of a 5-aminopyrazole with an unsaturated ketone, forming the fused pyridine ring system. mdpi.com Certain derivatives, particularly those bearing a dimethylamine (B145610) phenyl group, exhibited exciting photophysical properties, including exceptionally large Stokes shifts, which is a desirable characteristic for fluorescent probes to minimize background signal. mdpi.com When applied to brain tissue sections from Alzheimer's disease patients, these compounds demonstrated selective binding to amyloid plaques as observed by fluorescence confocal microscopy. This illustrates a powerful application in chemical biology, where a pyridine-based scaffold is engineered into a molecular tool for disease diagnosis and research.
Unexplored Research Avenues and Translational Potential
The versatility of the this compound scaffold suggests numerous unexplored avenues for future research with significant translational potential. While its utility in creating kinase inhibitors is established, the full scope of its potential applications remains to be charted.
Future research could focus on expanding the range of biological targets. The pyridine core is capable of engaging in various non-covalent interactions, making it suitable for designing inhibitors for other enzyme families, such as phosphodiesterases, or for targeting protein-protein interactions. researchgate.net The demonstrated success in targeting FGFR4 provides a roadmap for applying similar rational design strategies to other kinases implicated in different cancers or inflammatory diseases.
Furthermore, the affinity of related pyridine derivatives for neurological targets, such as β-amyloid plaques, opens a promising frontier in neuropharmacology. mdpi.com Future work could involve designing derivatives as potential diagnostics or even as therapeutic agents aimed at disrupting amyloid aggregation or related pathological processes in neurodegenerative diseases.
The translational potential is significant. The development of highly selective FGFR4 inhibitors from an aminopyridinol core demonstrates that this scaffold can yield clinical candidates with superior properties. nih.govresearchgate.net Future research focused on optimizing the pharmacokinetic and metabolic properties of new derivatives could accelerate the translation of these laboratory findings into clinically effective treatments for a range of diseases.
Q & A
Q. What are the established synthetic routes for 6-Methoxy-4-methylpyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of pyridine cores. For example, biocatalytic methods using Burkholderia sp. MAK1 have been explored for analogous compounds (e.g., 6-amino-4-methyl-pyridin-3-ol), achieving hydroxylation via regioselective oxyfunctionalization . Traditional chemical routes may employ nucleophilic substitution (e.g., methoxy group introduction using methyl iodide/K₂CO₃) or oxidation of methyl groups (e.g., KMnO₄ under controlled pH). Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) is critical for minimizing side products. Characterization via ¹H/¹³C NMR and HPLC (C18 column, 0.1% TFA/ACN gradient) ensures purity (>95%) .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use tandem techniques:
- Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) and fragmentation patterns.
- NMR : Assign methoxy (δ 3.8–4.0 ppm, singlet) and hydroxyl (δ 5–6 ppm, exchangeable) protons. For methyl groups, observe coupling in NOESY to confirm spatial proximity.
- X-ray Crystallography : Resolve crystal structures to validate substituent positions, especially for stereoisomers .
Advanced Research Questions
Q. What experimental strategies address low regioselectivity in functionalizing this compound?
- Methodological Answer : Low regioselectivity arises due to competing reactivity at C-2 vs. C-5 positions. Strategies include:
- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer electrophilic substitutions.
- Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with pyridine-based ligands) enhances selectivity for C-5 halogenation.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites. Validate with kinetic studies .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer : Discrepancies in solubility (e.g., 0.15 g/L in water vs. higher in DMSO) often stem from crystallinity or hydration states. Address this via:
- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous buffers.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >178°C).
- pH-Dependent Studies : Test solubility across pH 2–12 (e.g., citrate-phosphate buffers) to identify optimal storage conditions (e.g., inert atmosphere, −20°C) .
Q. What advanced applications does this compound have in drug discovery?
- Methodological Answer : The compound serves as a precursor for bioactive molecules:
- Anticancer Agents : Introduce fluorinated groups (e.g., CF₃ via Ullmann coupling) to enhance membrane permeability.
- Antimicrobials : Synthesize Schiff base derivatives (e.g., condensation with aldehydes) and screen against S. aureus (MIC assays).
- Enzyme Inhibitors : Molecular docking (AutoDock Vina) identifies binding affinity for kinases or oxidoreductases. Validate with IC₅₀ assays .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
